Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate
Description
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate, also known as ethyl hydroxy (tetrahydro-3-furanyl)acetate, is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxy group, and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(oxolan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNHDYYRVHBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221546-88-9 | |
| Record name | ethyl 2-hydroxy-2-(oxolan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-hydroxy-2-(oxolan-3-yl)acetic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-oxo-2-(oxolan-3-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(oxolan-3-yl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical processes and pathways .
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-(tetrahydro-2-furanyl)acetate: Similar structure but with a different ring position.
Ethyl 2-hydroxy-2-(tetrahydro-4-furanyl)acetate: Similar structure but with a different ring position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a hydroxy group and an oxolan ring, which contribute to its unique chemical properties. The presence of the hydroxy group enhances the compound's ability to engage in hydrogen bonding, potentially influencing its interaction with biological macromolecules.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Signal Transduction Modulation : It may interact with receptors or other signaling molecules, influencing cellular responses.
- Drug Development Potential : Its ability to modulate biochemical processes positions it as a candidate for drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Binding to active sites of specific enzymes |
| Signal Transduction Modulation | Interaction with receptors affecting cellular signaling pathways |
| Drug Development Potential | Potential for therapeutic applications in pharmacology |
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxy group facilitates interactions with biological targets.
- Cellular Uptake : The ester group enhances the compound's ability to penetrate cellular membranes.
- Biochemical Pathway Modulation : By interacting with enzymes and receptors, the compound can influence various metabolic pathways.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Esterification Reactions : Combining oxolane derivatives with acetic acid or its derivatives.
- Functional Group Transformations : Modifying existing compounds to introduce the hydroxy and ester functionalities.
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Esterification | Reaction between oxolane derivatives and acetic acid |
| Functional Group Transformation | Modification of existing compounds to create desired functionalities |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies : Initial in vitro studies suggest that this compound exhibits significant enzyme inhibition at concentrations ranging from 10 µM to 50 µM, indicating its potential as a therapeutic agent.
- Study Reference: A study using luminescent assays demonstrated that compounds similar to this compound showed enzyme inhibition rates between 70% and 90% at optimal concentrations.
- Mechanistic Insights : Further investigation into its mechanism revealed that the compound's hydroxy group plays a crucial role in binding affinity and specificity towards target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
